[4-(pyridin-2-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine group and a benzoyl group containing a tetrazole moiety
Preparation Methods
The synthesis of 1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the pyridine group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperazine ring.
Attachment of the benzoyl group with tetrazole: This step can be accomplished through acylation reactions, where the benzoyl group is introduced, followed by the formation of the tetrazole ring through cycloaddition reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzoyl moieties.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and tetrazole moieties can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can be compared with similar compounds such as:
1-(PYRIDIN-3-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE: Similar structure but with the pyridine group at a different position.
1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERAZINE: Similar structure but with a phenyl group instead of a benzoyl group.
The uniqueness of 1-(PYRIDIN-2-YL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17N7O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C17H17N7O/c25-17(14-4-3-5-15(12-14)24-13-19-20-21-24)23-10-8-22(9-11-23)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2 |
InChI Key |
OWESWHGEDCJAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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